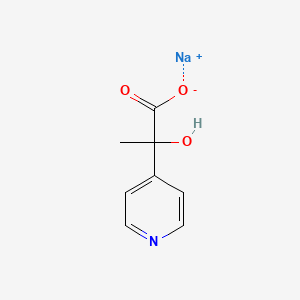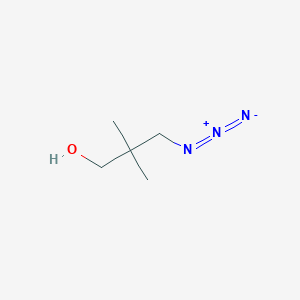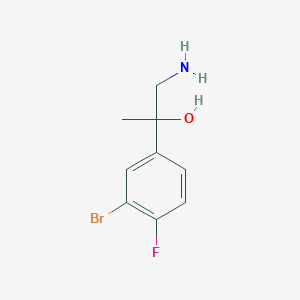
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclopropane ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropane ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts to form the tetrazole ring . The cyclopropane ring can then be introduced through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Aplicaciones Científicas De Investigación
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-Tetrazol-5-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1H-Tetrazol-5-yl)cyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is unique due to the presence of both a tetrazole ring and a cyclopropane ring with a hydroxyl group. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H6N4O |
|---|---|
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1-(2H-tetrazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6N4O/c9-4(1-2-4)3-5-7-8-6-3/h9H,1-2H2,(H,5,6,7,8) |
Clave InChI |
ONDFJARFVFCWEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NNN=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




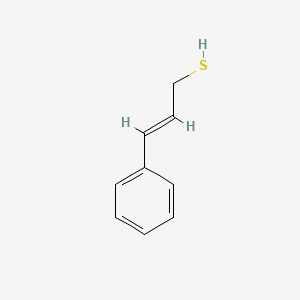
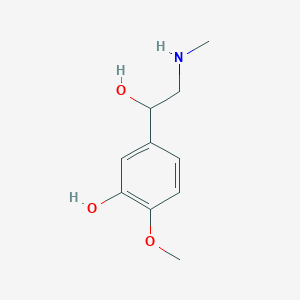

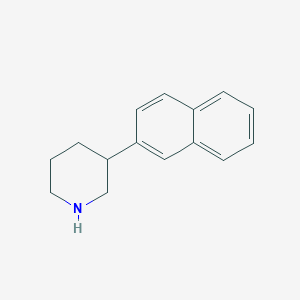

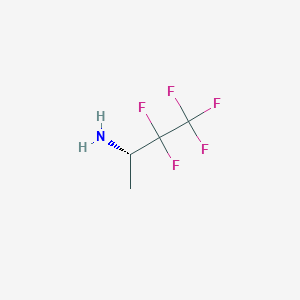


![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
